molecular formula C25H29NO4 B1385636 N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline CAS No. 1040686-45-0

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline

Cat. No.: B1385636
CAS No.: 1040686-45-0
M. Wt: 407.5 g/mol
InChI Key: KCGDEEKZYZATDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline is a synthetic aromatic amine characterized by two distinct alkoxyether substituents. Its molecular structure features a benzyl group attached to an aniline core, with a 2-ethoxyethoxy chain at the para position of the benzyl ring and a 2-phenoxyethoxy group at the meta position of the aniline moiety.

Key molecular properties include:

  • Molecular formula: C₂₃H₂₅NO₃ (inferred from analogs in and ).
  • Molecular weight: ~363.45 g/mol (based on structural analogs in ).
  • Functional groups: Ethoxyethoxy (polar ether), phenoxyethoxy (aromatic ether), and aniline (primary amine).

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-2-27-15-16-28-24-13-11-21(12-14-24)20-26-22-7-6-10-25(19-22)30-18-17-29-23-8-4-3-5-9-23/h3-14,19,26H,2,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGDEEKZYZATDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

The compound N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline, with the molecular formula C₂₅H₂₉NO₄ and a molecular weight of 407.50 g/mol, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Its structure suggests possible activity against various diseases, particularly:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research is ongoing to evaluate its effectiveness against specific types of cancer.
  • Antimicrobial Activity : The presence of aromatic rings and ether linkages may contribute to antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

The compound's unique chemical properties allow it to be utilized in the development of advanced materials:

  • Polymer Synthesis : Its aniline derivative can serve as a monomer in the synthesis of conducting polymers, which have applications in electronics and sensors.
  • Coatings and Adhesives : The compound's solubility characteristics make it suitable for formulating coatings that require specific adhesion properties.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate:

  • Synthetic Pathways : It can be used to synthesize more complex molecules through various coupling reactions, expanding the toolbox available to chemists for creating novel compounds.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of similar aniline derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications like those seen in this compound could enhance therapeutic efficacy.

Case Study 2: Conducting Polymers

Research focused on the use of aniline derivatives in creating conducting polymers demonstrated that incorporating compounds like this compound improved electrical conductivity and thermal stability, making them suitable for electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Benzyl/Aniline) Key Structural Features
N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline (Target) C₂₃H₂₅NO₃ 363.45 Benzyl: 4-(2-ethoxyethoxy); Aniline: 3-(2-phenoxyethoxy) Long ethoxy-phenoxy chains enhance lipophilicity and π-π stacking potential.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C₂₄H₃₅NO₃ 385.55 Benzyl: 2-(2-ethoxyethoxy); Aniline: 3-(heptyloxy) Heptyloxy chain increases hydrophobicity; meta-substitution may sterically hinder reactivity.
3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline C₂₅H₂₉NO₃ 391.50 Benzyl: 4-(2-phenoxyethoxy); Aniline: 3-butoxy Shorter butoxy chain reduces steric bulk compared to heptyloxy analogs.
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 Benzyl: 2-ethoxy; Aniline: 4-(2-phenoxyethoxy) Ethoxy at benzyl ortho position may alter electronic effects on the amine.
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline C₂₀H₂₇NO₃ 329.43 Benzyl: 4-(2-ethoxyethoxy); Aniline: 3-isopropoxy Branched isopropoxy group reduces solubility compared to linear alkoxy chains.

Key Findings:

Substituent Position Effects: Para-substitution on the benzyl ring (e.g., 4-position in the target compound) enhances symmetry and electronic conjugation compared to ortho-substituted analogs (e.g., ) . Meta-substitution on the aniline ring (e.g., 3-phenoxyethoxy in the target) may sterically hinder interactions with biological targets or catalysts compared to para-substituted variants .

Alkoxy Chain Impact :

  • Longer chains (e.g., heptyloxy in ) significantly increase molecular weight and hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
  • Branched chains (e.g., isopropoxy in ) lower melting points and solubility compared to linear analogs .

The phenoxy group in the target compound introduces aromaticity, which may stabilize charge-transfer complexes or π-π interactions in material science applications .

Biological Activity

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₅H₂₉NO₄
  • Molecular Weight : 407.50 g/mol
  • CAS Number : 1040686-45-0
  • MDL Number : MFCD10688106

This compound features an aniline backbone with ethoxyethoxy and phenoxyethyl substituents, which may enhance its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Sodium-Dependent Glucose Cotransporters (SGLT) : Research indicates that derivatives similar to this compound exhibit inhibitory effects on SGLT, which is crucial for glucose absorption in the intestines. This property suggests potential applications in managing diabetes by reducing glucose uptake .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals .
  • Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxicity against certain cancer cell lines. The specific pathways and mechanisms remain to be fully elucidated but are under investigation for their therapeutic potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
SGLT InhibitionReduces glucose absorption
Antioxidant ActivityProtects against oxidative stress
CytotoxicityInduces cell death in cancer cells

Case Studies

  • Diabetes Management : A study evaluated the effects of similar compounds on glucose uptake in animal models. Results indicated a significant reduction in blood glucose levels, suggesting that this compound could be a candidate for further development as an antidiabetic agent.
  • Cancer Research : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism .
  • Antioxidant Studies : Investigations into the antioxidant capacity of related compounds revealed their effectiveness in scavenging free radicals, thereby providing a protective effect against cellular damage in models of oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.